molecular formula C47H92N2O14Si2 B13448450 Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.

Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.

Cat. No.: B13448450
M. Wt: 965.4 g/mol
InChI Key: GAYMGJQYVVDZLC-XBMHVVDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime is a derivative of erythromycin A, a macrolide antibiotic. This compound is characterized by the presence of trimethylsilyl groups and an oxime moiety, which enhance its stability and modify its biological activity. The molecular formula of this compound is C47H92N2O14Si2, and it has a molecular weight of 965.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime involves multiple steps, starting from erythromycin A. The key steps include the protection of hydroxyl groups with trimethylsilyl groups and the formation of the oxime moiety. The reaction conditions typically involve the use of silylating agents such as trimethylsilyl chloride and bases like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime involves the inhibition of protein synthesis in bacteria. The compound binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting bacterial growth. The presence of trimethylsilyl groups and the oxime moiety enhance its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime is unique due to the presence of trimethylsilyl groups and the oxime moiety, which enhance its stability and modify its biological activity. These modifications make it a valuable compound for research and potential therapeutic applications .

Biological Activity

Erythromycin, a macrolide antibiotic, has been extensively studied for its antibacterial properties. The derivative 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] represents a modification aimed at enhancing the biological activity of the parent compound. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C47H92N2O14Si2
  • Molecular Weight : 965.41 g/mol
  • CAS Number : 119665-78-0
  • IUPAC Name : (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy...

Erythromycin and its derivatives exert their antibacterial effects primarily by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, blocking the translocation step in protein synthesis:

Binding to the ribosomeInhibition of protein synthesisBacteriostatic effect\text{Binding to the ribosome}\rightarrow \text{Inhibition of protein synthesis}\rightarrow \text{Bacteriostatic effect}

The modifications in this derivative may enhance lipophilicity and stability against metabolic degradation, potentially improving its efficacy against resistant bacterial strains.

Antimicrobial Efficacy

Research indicates that erythromycin derivatives exhibit varying degrees of antimicrobial activity against a spectrum of bacteria. The derivative 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] has shown promising results in vitro against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2 µg/mL
Streptococcus pneumoniae0.25 - 1 µg/mL

Pharmacokinetics

The pharmacokinetic profile of erythromycin derivatives is crucial for their therapeutic application. The trimethylsilyl modification may enhance absorption and bioavailability due to increased lipid solubility. Studies have indicated that such modifications can lead to prolonged half-lives and improved tissue penetration.

Case Studies

  • Case Study on Efficacy Against Resistant Strains :
    A study evaluated the efficacy of the derivative against erythromycin-resistant Staphylococcus aureus. Results demonstrated that the modified compound retained significant activity against these resistant strains, suggesting potential clinical utility in treating infections caused by resistant bacteria.
  • Toxicological Assessment :
    A toxicological study assessed the safety profile of this erythromycin derivative in animal models. The results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses.

Properties

Molecular Formula

C47H92N2O14Si2

Molecular Weight

965.4 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C47H92N2O14Si2/c1-23-34-47(12,53)39(50)29(4)36(48-63-44(8,9)54-15)27(2)25-45(10,52)40(60-43-38(61-64(17,18)19)33(49(13)14)24-28(3)56-43)30(5)37(31(6)42(51)58-34)59-35-26-46(11,55-16)41(32(7)57-35)62-65(20,21)22/h27-35,37-41,43,50,52-53H,23-26H2,1-22H3/t27-,28-,29+,30+,31-,32+,33+,34-,35+,37+,38-,39-,40-,41+,43+,45-,46-,47-/m1/s1

InChI Key

GAYMGJQYVVDZLC-XBMHVVDXSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=NOC(C)(C)OC)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.